![molecular formula C12H14Cl2N2O B2867958 2,2-dichloro-N-[4-(1-pyrrolidinyl)phenyl]acetamide CAS No. 251097-18-4](/img/structure/B2867958.png)

2,2-dichloro-N-[4-(1-pyrrolidinyl)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

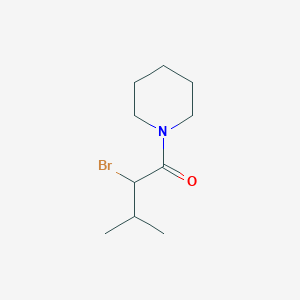

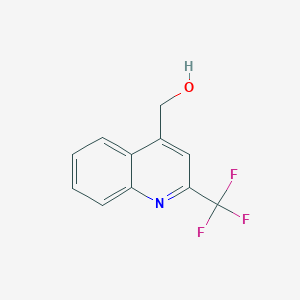

“2,2-dichloro-N-[4-(1-pyrrolidinyl)phenyl]acetamide” is a chemical compound with the molecular formula C12H14Cl2N2O . It’s a complex organic compound that contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .

Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring, in particular, is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrrolidine ring attached to a phenyl group through an acetamide linkage . The molecule also contains two chlorine atoms, which are attached to the same carbon atom .Scientific Research Applications

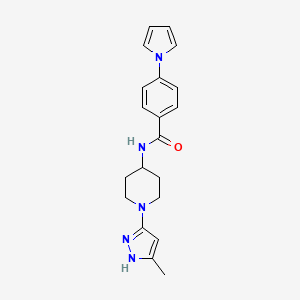

Synthesis and Opioid Activity The synthesis and biological evaluation of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, including compounds structurally related to 2,2-dichloro-N-[4-(1-pyrrolidinyl)phenyl]acetamide, have shown potent opioid kappa agonist activity. These compounds, with variations in N-acyl, N-alkyl, and amino functions, have been explored for their potential in analgesic applications. Particularly, derivatives with substituted-aryl groups at certain positions have exhibited significant naloxone-reversible analgesic effects in animal models, indicating their relevance in pain management research (Barlow et al., 1991); (Costello et al., 1991).

Chemical Synthesis and Coordination Complexes Research on tautomeric amidines interacting with specific ketones in the presence of potassium carbonate has led to the formation of mixtures of pyrimidine and piperidone derivatives and polymeric coordination complexes. This demonstrates the compound's utility in synthesizing polymeric coordination complexes, which could be significant in materials science and coordination chemistry (Klimova et al., 2013).

Herbicide Metabolism and Safety Evaluation Studies on the metabolism of chloroacetamide herbicides and their metabolites in liver microsomes of humans and rats have provided insights into the metabolic pathways and potential toxicological profiles of these chemicals. Understanding the metabolic activation pathways of compounds structurally related to this compound can contribute to the assessment of their safety and environmental impact (Coleman et al., 2000).

Radiosynthesis for Metabolic Studies The radiosynthesis of compounds structurally related to this compound facilitates their use in studies on metabolism and mode of action. High specific activity isotopes allow for the tracing of these compounds in biological systems, aiding in the understanding of their behavior and potential effects on organisms (Latli & Casida, 1995).

Antimicrobial Activity The synthesis of novel heterocyclic compounds having a sulfamido moiety, including structures related to this compound, has shown promising antibacterial and antifungal activities. Such research underscores the potential of these compounds in the development of new antimicrobial agents, contributing to the fight against resistant microbial strains (Nunna et al., 2014).

Future Directions

The future directions for “2,2-dichloro-N-[4-(1-pyrrolidinyl)phenyl]acetamide” and similar compounds could involve further exploration of their potential uses in drug discovery . The pyrrolidine ring, in particular, is a versatile scaffold for the design of new compounds with different biological profiles .

Properties

IUPAC Name |

2,2-dichloro-N-(4-pyrrolidin-1-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2N2O/c13-11(14)12(17)15-9-3-5-10(6-4-9)16-7-1-2-8-16/h3-6,11H,1-2,7-8H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIOGBJXJWGZNIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)NC(=O)C(Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1H-indol-3-yl)-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}propanoic acid](/img/structure/B2867878.png)

![2-[6-(ethanesulfonyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]acetic acid](/img/structure/B2867885.png)

![2-Bromoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2867889.png)

![2-(4,5-Dimethylthiazol-2-yl)-7-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2867893.png)

![3-methyl-2-oxo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2867897.png)